molecular formula C₁₅H₂₀D₅ClN₆O₅ B1157462 N-Methyl Valganciclovir-d5 Hydrochloride

N-Methyl Valganciclovir-d5 Hydrochloride

Cat. No.: B1157462
M. Wt: 409.88
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Valganciclovir-d5 Hydrochloride is a chemically modified, deuterated analog of Valganciclovir, which is an antiviral prodrug . Valganciclovir is rapidly converted in the body to ganciclovir, a synthetic guanosine analogue that potently inhibits viral DNA polymerase . The primary research value of this specific compound lies in its application as a critical tool in bioanalytical chemistry. It is designed for use as an internal standard in mass spectrometry-based assays, such as LC-MS or GC-MS, for the accurate quantification of Valganciclovir and its active metabolites in complex biological matrices like plasma or tissue homogenates . The incorporation of five deuterium atoms (d5) creates a distinct mass shift from the non-labeled compound, while the N-methyl modification can further alter its chromatographic behavior, allowing for precise and reliable measurements that correct for procedural losses and ionization variability. This enables researchers to conduct sophisticated pharmacokinetic studies, investigate drug metabolism pathways, and perform therapeutic drug monitoring with high specificity and accuracy, thereby supporting advanced research in antiviral drug development and experimental toxicology .

Properties

Molecular Formula

C₁₅H₂₀D₅ClN₆O₅

Molecular Weight

409.88

Synonyms

N-Methyl-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester-d5 Hydrochloride

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Elucidation of N Methyl Valganciclovir D5 Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique for the definitive characterization of isotopically labeled compounds like N-Methyl Valganciclovir-d5 Hydrochloride. rsc.org Its ability to provide highly accurate mass measurements is crucial for confirming elemental composition, while its resolving power enables the detailed assessment of isotopic purity and the efficiency of the deuterium (B1214612) labeling process. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) using HRMS provides detailed structural information by analyzing the fragmentation patterns of a molecule. nih.gov While specific fragmentation data for this compound is not extensively published, the fragmentation of its parent compound, valganciclovir (B601543), serves as an excellent reference. nih.govmassbank.eu In positive-ion mode, valganciclovir typically shows a protonated molecular ion [M+H]⁺. nih.gov Subsequent fragmentation (MS/MS) often involves characteristic losses, such as the neutral loss of the valine ester group, to yield fragment ions corresponding to the ganciclovir (B1264) core. nih.govnih.gov

For this compound, this analysis serves a dual purpose. Firstly, the fragmentation pattern confirms the core structure of the valganciclovir molecule. Secondly, it verifies the location of the deuterium labels. nih.gov Any fragment ion that retains the N-methyl-d5 group will exhibit a mass-to-charge ratio (m/z) that is five mass units higher than the corresponding fragment from the unlabeled compound. This precise mass difference provides unambiguous evidence for the position of the isotopic label.

A critical aspect of characterizing any deuterated standard is to determine its isotopic purity and the efficiency of the deuterium incorporation. rsc.orgresearchgate.net HRMS is the ideal technique for this purpose, as it can resolve and measure the relative abundance of all H/D isotopolog ions (d₀ to d₅). nih.govresearchgate.net The analysis involves acquiring a full-scan mass spectrum of the molecular ion region and integrating the peak areas for each isotopolog. rsc.org

The isotopic purity is then calculated by comparing the abundance of the desired d₅ species to the sum of all isotopologs (d₀ through d₅). researchgate.net A high percentage for the d₅ ion indicates a high efficiency of the labeling reaction. nih.govchemicalbook.comumich.eduresearchgate.netmagritek.com This quantitative assessment is essential for the validation of the compound for its intended use, particularly as an internal standard in quantitative bioanalysis. ijpsonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Position Confirmation.rsc.orgmdpi.com

Proton (¹H) NMR spectroscopy identifies the location and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the key observation would be the absence or significant reduction of the signal corresponding to the N-methyl protons. This disappearance confirms the successful replacement of protons with deuterium atoms at that specific position. magritek.comwikipedia.org The remaining signals in the spectrum would correspond to the other protons in the valganciclovir structure, and their chemical shifts and integration values would be consistent with the expected structure. mdpi.comresearchgate.net

Proton Assignment Approximate Chemical Shift (δ) in ppm
Guanine (B1146940) H-8~7.8
Ganciclovir H-1'~5.5
Valine α-CH~4.1
Ganciclovir H-4'~3.9
Ganciclovir H-5'~3.6
Valine β-CH~2.2
Valine γ-CH₃~0.9 (doublet)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from spectra of the parent compound, Valganciclovir. chemicalbook.commdpi.comresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. For this compound, the ¹³C spectrum would show all the expected carbon signals for the valganciclovir framework. researchgate.netspectrabase.com The most informative signal would be that of the N-methyl carbon. Due to coupling with the five deuterium atoms (spin I=1), this carbon signal would be split into a complex multiplet, a characteristic pattern that confirms the location of the deuterium labels directly on that carbon. The chemical shifts of the other carbons would remain consistent with the established values for valganciclovir.

Carbon Assignment Approximate Chemical Shift (δ) in ppm
Valine C=O~170
Guanine C-4~157
Guanine C-2~154
Guanine C-6~152
Guanine C-8~137
Guanine C-5~116
Ganciclovir C-1'~72
Ganciclovir C-4'~70
Ganciclovir C-5'~63
Valine α-C~59
N-Methyl (C-d₅)~30 (multiplet)
Valine β-C~30
Valine γ-C~18

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from spectra of the parent compounds, Ganciclovir and Valganciclovir. researchgate.netspectrabase.com

Deuterium (²H or D) NMR is a powerful and direct technique to confirm the site of isotopic labeling. magritek.comwikipedia.org Since the natural abundance of deuterium is very low (0.016%), a ²H NMR spectrum of an enriched compound like this compound will show strong signals only from the labeled positions. wikipedia.org The analysis would reveal a single, distinct resonance in the chemical shift region expected for a methyl group, providing definitive proof that the deuterium atoms are located exclusively on the N-methyl group. nih.gov For this analysis, the sample is typically dissolved in a standard protonated solvent to avoid overwhelming the spectrum with a deuterated solvent signal. blogspot.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For this compound, COSY spectra would be expected to show correlations between the protons of the valine ester moiety and the propyloxy side chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and their attached heteronuclei, typically ¹³C. sdsu.edu This technique is instrumental in assigning the carbon signals of the molecule. For instance, the methyl protons of the N-methyl group would show a direct correlation to the N-methyl carbon. The absence of signals from the deuterated positions in the ¹H spectrum and the corresponding altered carbon signals in the ¹³C spectrum would confirm the site of deuteration.

Expected 2D NMR Correlations for this compound:

TechniqueExpected Key Correlations
COSY - Correlation between the α-proton and β-proton of the valine moiety.- Correlations within the propyloxy side chain protons.
HSQC - Direct correlation between the N-methyl protons and the N-methyl carbon.- Correlation of each proton to its directly attached carbon atom throughout the molecule.
HMBC - Long-range correlation from the N-methyl protons to carbons in the purine (B94841) ring.- Correlation from the anomeric proton of the ribose moiety to carbons in the purine base.

Chromatographic Purity Assessment Using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity of this compound. These methods separate the target compound from any impurities, degradation products, or isomers.

A typical Reverse-Phase HPLC (RP-HPLC) method for a related compound, valganciclovir, utilizes a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jpionline.orgijnrd.org Detection is commonly performed using a UV detector at a wavelength around 254 nm, where the purine ring exhibits strong absorbance. jpionline.orgijnrd.orgsemanticscholar.org The retention time under specific conditions is a key identifier for the compound. For this compound, the introduction of the methyl group and deuterium atoms may slightly alter the retention time compared to the parent compound.

UPLC, with its use of smaller particle size columns (typically <2 µm), offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This can be particularly advantageous for resolving closely related impurities.

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial and involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org

Typical Chromatographic Conditions for Purity Analysis:

ParameterHPLCUPLC
Column C18, 250 x 4.6 mm, 5 µm ijnrd.orgAcquity UPLC HSS Cyano, 100 x 2.1 mm, 1.8 µm researchgate.net
Mobile Phase Ammonium Acetate Buffer (pH 3) and Methanol (55:45 v/v) ijnrd.org or 0.05% Orthophosphoric Acid and Acetonitrile (80:20 v/v) jpionline.org0.1% Ammonia in Water and Methanol (90:10 v/v) researchgate.net
Flow Rate 0.6 - 1.0 mL/min jpionline.orgijnrd.orgTypically 0.2 - 0.5 mL/min
Detection UV at 254 nm jpionline.orgijnrd.orgsemanticscholar.orgUV at 254 nm
Injection Volume 20 µL semanticscholar.orgTypically 1-5 µL

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorphic Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound, allowing for the identification of its functional groups and the study of its solid-state properties, such as polymorphism. researchgate.net

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected vibrations would include N-H stretching of the amine group, C=O stretching of the ester and amide functionalities, O-H stretching of the hydroxyl group, and C-N stretching within the purine ring. researchgate.net The presence of the N-methyl group would introduce a specific C-H stretching and bending vibration.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectra can provide additional information about the carbon skeleton and the purine ring system.

Polymorphic Studies: Both FTIR and Raman spectroscopy are powerful tools for investigating polymorphism, the ability of a compound to exist in multiple crystalline forms. nih.govscielo.br Different polymorphs can exhibit distinct vibrational spectra due to differences in their crystal lattice and intermolecular interactions. nih.gov These techniques can be used to identify and differentiate between polymorphs of this compound, which is critical for ensuring consistent physicochemical properties of the drug substance.

Expected Vibrational Frequencies for this compound:

Functional GroupExpected FTIR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H Stretch (Alcohol) 3400 - 3200 (broad)Weak
N-H Stretch (Amine) 3500 - 3300Moderate
C-H Stretch (Aliphatic) 3000 - 2850Strong
C=O Stretch (Ester) 1750 - 1735Moderate
C=O Stretch (Amide/Lactam) 1680 - 1630Moderate to Strong
C=C, C=N Stretch (Aromatic) 1600 - 1450Strong
C-O Stretch (Ether, Ester) 1300 - 1000Weak to Moderate

Methodological Applications of N Methyl Valganciclovir D5 Hydrochloride in Quantitative Analytical Research

Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) for Related Valganciclovir (B601543) Analytes

The use of a stable isotope-labeled internal standard (SIL-IS) like N-Methyl Valganciclovir-d5 Hydrochloride is the preferred approach in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. nih.gov This is because a SIL-IS, such as Valganciclovir-d5 or Ganciclovir-d5 (B562537), exhibits nearly identical physicochemical properties to the analyte of interest. caymanchem.comdaneshyari.comcaymanchem.com This similarity ensures that any variations occurring during sample preparation, chromatography, and ionization are mirrored by both the analyte and the internal standard. ijpsonline.com

In Isotope Dilution Mass Spectrometry (IDMS), a known quantity of the deuterated standard is added to samples at the beginning of the analytical process. ijpsonline.comijpsonline.com The ratio of the mass spectrometric signal of the target analyte (e.g., valganciclovir) to that of the SIL-IS (e.g., Valganciclovir-d5) is used for quantification. This ratiometric measurement corrects for analyte loss during sample processing and compensates for fluctuations in instrument response and matrix effects, which are common challenges in bioanalysis. daneshyari.comijpsonline.comresearchgate.net The use of deuterated internal standards like Valganciclovir-d5 significantly enhances the accuracy, precision, and robustness of quantitative methods for valganciclovir and its metabolite ganciclovir (B1264). ijpsonline.comijpsonline.comresearchgate.net

Development and Validation of Robust Bioanalytical Methods for Valganciclovir and its Metabolites in In Vitro Biological Matrices

The development of reliable bioanalytical methods is essential for studying the pharmacokinetics of valganciclovir. pharmjournal.ruresearchgate.net this compound is instrumental in the creation and validation of these methods for quantifying valganciclovir and ganciclovir in various biological matrices, particularly human plasma. researchgate.netresearchgate.net

Effective sample preparation is crucial for removing interferences from biological matrices like plasma before analysis. Two common techniques employed in methods for valganciclovir and ganciclovir are protein precipitation (PPT) and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a straightforward and rapid technique used in several validated methods. researchgate.netresearchgate.net It typically involves adding a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates proteins. daneshyari.comresearchgate.netpharmjournal.ru After centrifugation, the clear supernatant containing the analytes is collected for LC-MS/MS analysis.

Solid-Phase Extraction (SPE): SPE offers more selective purification compared to PPT and can result in cleaner extracts and better sensitivity. ijpsonline.comijpsonline.com Methods for valganciclovir and ganciclovir have successfully utilized SPE, often with mixed-mode cation exchange cartridges. ijpsonline.comresearchgate.netresearchgate.netresearchgate.net This approach allows for the efficient extraction of the analytes from the plasma matrix while removing salts and other interferences, leading to high recovery rates. ijpsonline.comijpsonline.comresearchgate.net One protocol noted that SPE provided superior results compared to LLE (liquid-liquid extraction) and PPT, as valganciclovir and ganciclovir were not completely extractable with the latter two methods due to plasma binding. ijpsonline.com

Chromatographic separation is a critical step to resolve valganciclovir, ganciclovir, and the internal standard from each other and from endogenous matrix components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. wisdomlib.orgjpionline.orgwisdomlib.org The separation is achieved by optimizing the column, mobile phase composition, and flow rate. Due to their polar nature, separating valganciclovir and ganciclovir can be challenging. pharmjournal.ruresearchgate.net Some methods have utilized hydrophilic interaction liquid chromatography (HILIC) for this purpose. daneshyari.comresearchgate.net

Below is a table summarizing typical chromatographic parameters from various validated methods.

Table 1: Examples of Chromatographic Conditions for Valganciclovir and Ganciclovir Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Agilent XDB-Phenyl (75 mm x 4.6 µm) ijpsonline.comijpsonline.comresearchgate.net Chromolith RP18e researchgate.netresearchgate.net SunFire® C18 (4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate (B1210297) in 0.3% Formic AcidB: Acetonitrile(Ratio 35:65 v/v) ijpsonline.comijpsonline.comresearchgate.net A: Water with Trifluoroacetic Acid (1M, pH 4.4)B: Methanol(Ratio 29.9:0.1:70 v/v/v) researchgate.netresearchgate.net A: Potassium Phosphate (0.02M, pH 4)B: Methanol(Ratio 99:1) nih.gov
Flow Rate 0.60 mL/min ijpsonline.comijpsonline.comresearchgate.net Not Specified Not Specified
Run Time 2.50 min ijpsonline.comijpsonline.comresearchgate.net 4 min daneshyari.com Not Specified

| Detection | LC-MS/MS ijpsonline.comijpsonline.comresearchgate.net | LC-MS/MS researchgate.netresearchgate.net | HPLC-UV (254 nm) nih.gov |

Tandem mass spectrometry (MS/MS) is the preferred detection method for its high selectivity and sensitivity. Analytes are typically detected in positive ion mode using electrospray ionization (ESI). researchgate.netresearchgate.net Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. researchgate.net This process drastically reduces background noise and enhances specificity. The use of a deuterated internal standard like Valganciclovir-d5 allows for the selection of a unique MRM transition, distinct from the unlabeled analyte. researchgate.net

Table 2: Selected Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Valganciclovir (VAL) 355.100 152.100 researchgate.net
Valganciclovir-d5 (VAL-D5) 360.100 152.100 researchgate.net
Ganciclovir (GAN) 256.100 152.100 researchgate.net
Ganciclovir-d5 (GAN-D5) 261.100 152.100 researchgate.net

| Ganciclovir (Alternate) | 256.1 | 135.1 | mdpi.com |

Evaluation of Method Performance Parameters (e.g., accuracy, precision, linearity, limits of detection/quantification, matrix effects)

Validation of a bioanalytical method is essential to ensure its reliability for quantitative research. This process involves evaluating several key performance parameters according to regulatory guidelines. jpionline.orgwisdomlib.org

Linearity: The method must demonstrate a linear relationship between analyte concentration and instrument response over a defined range. For valganciclovir, linear ranges have been established from as low as 2 ng/mL up to 1000 ng/mL, and for ganciclovir, from 40 ng/mL to 12,000 ng/mL, consistently yielding correlation coefficients (r or r²) greater than 0.99. ijpsonline.comijpsonline.comresearchgate.netpharmjournal.ruresearchgate.netresearchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Validated methods report inter-day and intra-day precision with a relative standard deviation (RSD) below 15%, and accuracy values are typically between 85% and 115%, which is within the accepted limits for bioanalytical assays. nih.govdaneshyari.comijpsonline.compharmjournal.ru

Limits of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For valganciclovir, LLOQs have been reported in the range of 2-5 ng/mL in plasma. daneshyari.comijpsonline.comijpsonline.comresearchgate.netresearchgate.netresearchgate.net For ganciclovir, LLOQs are typically higher, around 16-70 ng/mL. daneshyari.comresearchgate.netresearchgate.net

Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix. The use of a stable isotope-labeled internal standard like Valganciclovir-d5 is highly effective in compensating for any matrix effects, ensuring that the quantification remains accurate. daneshyari.comijpsonline.comresearchgate.net

Recovery: This parameter measures the efficiency of the extraction process. For both valganciclovir and ganciclovir, extraction recoveries are generally high, with some methods reporting values around 85% to over 90%. ijpsonline.comijpsonline.comresearchgate.netresearchgate.net

Table 3: Summary of Method Performance Parameters from Validated Assays

Parameter Valganciclovir Ganciclovir Reference
Linearity Range (plasma) 2-1000 ng/mL 40-12000 ng/mL ijpsonline.comijpsonline.comresearchgate.netpharmjournal.ruresearchgate.net
Lower Limit of Quantification (LLOQ) 2.04 - 5.00 ng/mL 16 - 70 ng/mL daneshyari.comijpsonline.comijpsonline.comresearchgate.netresearchgate.netresearchgate.net
Accuracy & Precision (% Bias & %RSD) Within ±15% Within ±15% daneshyari.comijpsonline.compharmjournal.ru

| Extraction Recovery | ~85% to >90% | ~85% to >90% | ijpsonline.comresearchgate.netresearchgate.net |

Applications in Pre-clinical and In Vitro Drug Discovery Research (e.g., ADME studies in cell lines, enzymatic assays)

The validated analytical methods employing this compound are crucial tools in pre-clinical and in vitro drug discovery research. These studies are fundamental to understanding a drug's behavior before it enters clinical trials.

ADME Studies: The acronym ADME refers to Absorption, Distribution, Metabolism, and Excretion. In silico and in vitro models are used to predict these properties. For valganciclovir, studies have assessed its solubility, intestinal absorption, and potential to cross the blood-brain barrier. ijper.org Analytical methods are required to quantify the drug in these experimental systems, such as in cell culture media from permeability assays (e.g., using Caco-2 cell lines) or in samples from in vitro metabolism studies using liver microsomes.

Enzymatic Assays: Valganciclovir is a prodrug that is rapidly converted to its active form, ganciclovir, by esterase enzymes in the intestine and liver. wikipedia.orgdrugbank.comnih.gov Furthermore, the mechanism of action of ganciclovir relies on its phosphorylation by a viral protein kinase (pUL97 in CMV-infected cells) to ganciclovir monophosphate, followed by further phosphorylation by cellular kinases to the active triphosphate form. wikipedia.orgdrugbank.comfda.gov Analytical methods are essential for studying the kinetics of these enzymatic conversions. They can be used in in vitro assays to measure the rate of conversion of valganciclovir to ganciclovir by specific esterases or to study the activity of the viral kinase on ganciclovir.

In Vitro Resistance and Toxicology Studies: Analytical methods are used in in vitro assays to determine the concentration of a drug required to inhibit viral replication by 50% (IC50). fda.gov These assays are critical for identifying and characterizing antiviral resistance, often linked to mutations in the viral UL97 gene. fda.govnih.gov Additionally, early drug discovery involves toxicological screening. For instance, valganciclovir has been evaluated in in vitro mutagenicity tests like the Ames Salmonella assay and clastogenicity tests such as the mouse micronucleus assay. gene.com Accurate quantification of the compound in these test systems is paramount.

Investigations into Metabolic Pathways and Biotransformations Using Isotope Labeled Valganciclovir Analogs in Vitro Focus

Elucidation of N-Methylation Pathways of Ganciclovir (B1264) and Valganciclovir (B601543) Derivatives In Vitro

While N-methylation is a recognized metabolic pathway for some nucleoside analogs, its role in the biotransformation of ganciclovir and valganciclovir is primarily understood in the context of impurity formation during synthesis rather than as a major in vivo metabolic route. google.com

N-Methyl Valganciclovir as a Synthesis Impurity:

Research and pharmaceutical patents have identified N-methyl valganciclovir as an impurity that can form during the manufacturing process of valganciclovir hydrochloride, particularly when methanol (B129727) is used as a solvent. google.com The United States Pharmacopeia (USP) has set specific limits for the presence of N-methyl valganciclovir in the final drug product, highlighting the need to control its formation. google.com This suggests that the chemical structure of valganciclovir is susceptible to N-methylation under certain conditions. The USP also lists a reference standard for a related compound, Ganciclovir Mono-N-methyl Valinate, further indicating that N-methylation on the valine ester portion is a known chemical modification. usp.org

Hypothetical In Vitro N-Methylation Studies:

While direct in vitro metabolic studies on the N-methylation of valganciclovir are not extensively reported in publicly available literature, such investigations would likely involve incubating valganciclovir or ganciclovir with liver microsomes or specific N-methyltransferase enzymes in the presence of a methyl donor like S-adenosyl methionine (SAM). The formation of N-methylated metabolites would be monitored using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The use of N-Methyl Valganciclovir-d5 Hydrochloride as a reference standard would be critical in these studies for accurate identification and quantification of any N-methylated products formed.

Tracing Metabolic Fates and Intermediates Using Deuterium-Labeled Compounds in Cell-Free Systems and Cell Cultures

The use of stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful technique in drug metabolism studies. nih.gov This approach allows researchers to distinguish the drug and its metabolites from endogenous compounds, providing a clear picture of its metabolic fate.

This compound, with its five deuterium atoms, serves as an excellent tool for in vitro metabolic studies. The deuterium label provides a unique mass signature that can be easily tracked using mass spectrometry.

Key Applications of Deuterium Labeling in Valganciclovir Metabolism Studies:

Metabolite Identification: By incubating this compound with cell-free systems (e.g., liver S9 fractions, microsomes) or in cell cultures, researchers can identify metabolites by looking for the characteristic mass shift corresponding to the deuterium label. nih.govdoaj.org

Pathway Elucidation: The pattern of deuterated metabolites can help elucidate the sequence of metabolic reactions. For instance, the initial hydrolysis of the valyl ester of valganciclovir to form ganciclovir would result in a deuterated ganciclovir molecule.

Quantitative Analysis: Deuterium-labeled compounds are often used as internal standards in quantitative bioanalytical methods, such as LC-MS/MS, to accurately measure the concentrations of the unlabeled drug and its metabolites in biological matrices. doaj.orgnih.govnih.govresearchgate.net

Table 1: Hypothetical In Vitro Metabolic Profile of this compound

Compound Description Expected Observation in In Vitro Systems
N-Methyl Valganciclovir-d5Parent CompoundGradual decrease in concentration over time.
Ganciclovir-d5 (B562537)Primary MetaboliteFormation upon hydrolysis of the valyl ester by esterases.
Ganciclovir-d5 MonophosphatePhosphorylated MetaboliteFormation in the presence of viral or cellular kinases.
Ganciclovir-d5 DiphosphatePhosphorylated MetaboliteSubsequent phosphorylation by cellular kinases.
Ganciclovir-d5 TriphosphateActive MetaboliteFinal active form that inhibits viral DNA polymerase.

Enzymatic Biotransformation Studies of Valganciclovir and its Analogs with Isolated Enzymes (e.g., esterases, kinases)

The biotransformation of valganciclovir is a two-step process involving distinct classes of enzymes. In vitro studies using isolated enzymes have been instrumental in characterizing these transformations.

Hydrolysis by Esterases:

Valganciclovir is a prodrug designed to enhance the oral bioavailability of ganciclovir. After oral administration, it is rapidly and extensively hydrolyzed by esterases in the intestine and liver to yield ganciclovir and the amino acid L-valine. nih.govdrugbank.com In vitro studies using purified esterases or tissue homogenates (such as intestinal and hepatic S9 fractions) have confirmed this rapid conversion. nih.gov These studies demonstrate that the valyl ester moiety is efficiently cleaved, releasing the active drug, ganciclovir.

Phosphorylation by Kinases:

The antiviral activity of ganciclovir is dependent on its phosphorylation to ganciclovir triphosphate. This process is initiated by a viral-encoded protein kinase (UL97 in human cytomegalovirus) in infected cells, which converts ganciclovir to ganciclovir monophosphate. fda.govnih.govmedchemexpress.com Subsequently, cellular kinases further phosphorylate the monophosphate to the di- and triphosphate forms. nih.govmedchemexpress.com In vitro kinase assays using purified viral and cellular kinases have been crucial in elucidating this activation pathway and in understanding the mechanisms of drug resistance, which often involve mutations in the viral UL97 kinase. nih.gov

Table 2: Key Enzymes in the In Vitro Biotransformation of Valganciclovir

Enzyme Location/System Function Significance
EsterasesIntestinal and Hepatic S9 Fractions, Purified EsterasesHydrolyze the L-valyl ester of valganciclovir.Converts the prodrug valganciclovir to the active drug ganciclovir. nih.govdrugbank.com
Viral Protein Kinase (e.g., UL97)CMV-infected cell lysates, Purified enzymeCatalyzes the initial phosphorylation of ganciclovir to ganciclovir monophosphate.Confers selectivity for virus-infected cells and is a key step in drug activation. fda.govnih.gov
Cellular Kinases (e.g., guanylate kinase)Cell extracts, Purified enzymesPhosphorylate ganciclovir monophosphate to the di- and triphosphate forms.Complete the activation of ganciclovir to its pharmacologically active form. nih.govmedchemexpress.com

In Vitro Stability and Degradation Pathway Analysis of this compound

The stability of a drug substance is a critical parameter that influences its shelf-life, formulation development, and ultimately its therapeutic efficacy. In vitro stability studies are performed under various stress conditions to identify potential degradation products and to understand the degradation pathways.

Forced Degradation Studies of Valganciclovir:

Forced degradation studies on valganciclovir have shown that it is susceptible to degradation under certain conditions:

Acidic and Basic Hydrolysis: Valganciclovir shows significant degradation in both acidic and basic aqueous solutions. researchgate.netrroij.com The primary degradation product is ganciclovir, formed through the hydrolysis of the ester linkage.

Oxidative Degradation: The molecule can also degrade in the presence of oxidizing agents. rroij.com

Photostability: Some studies have indicated that valganciclovir can be sensitive to light. researchgate.net

Thermal Stability: Valganciclovir is relatively stable to heat in the solid state. researchgate.net

Hypothetical Stability Profile of this compound:

Based on the known stability of valganciclovir, it can be hypothesized that this compound would exhibit a similar degradation profile. The primary degradation pathway in aqueous solution would likely be the hydrolysis of the ester bond to yield N-methyl ganciclovir-d5 and L-valine. The presence of the N-methyl group on the valine moiety is not expected to significantly alter the susceptibility of the ester bond to hydrolysis. The deuterium labeling is also not anticipated to have a major impact on the chemical stability of the molecule.

Table 3: Predicted In Vitro Degradation Products of this compound

Stress Condition Predicted Primary Degradation Product Predicted Secondary Degradation Products
Acidic HydrolysisN-methyl ganciclovir-d5, L-valineFurther degradation of the purine (B94841) ring at extreme pH.
Basic HydrolysisN-methyl ganciclovir-d5, L-valineOpening of the purine ring.
OxidationOxidized derivatives of the guanine (B1146940) base.-
PhotolysisPhotodegradation products of the purine ring.-

Mechanistic Probes and Research Utility of N Methyl Valganciclovir D5 Hydrochloride

Use as a Mechanistic Probe for Enzyme Kinetic Studies of Valganciclovir-Metabolizing Enzymes

Valganciclovir (B601543) is a prodrug that is rapidly hydrolyzed by esterase enzymes in the intestines and liver to its active form, ganciclovir (B1264). drugbank.comnih.gov The N-methylated and deuterated analog, N-Methyl Valganciclovir-d5 Hydrochloride, is an invaluable tool for dissecting the kinetics of these enzymatic processes.

As a stable isotope-labeled compound, this compound is primarily used as an internal standard in quantitative mass spectrometry-based assays. acanthusresearch.com In studies examining the metabolic conversion of N-Methyl Valganciclovir, the deuterated standard allows for precise and accurate quantification of the non-deuterated analyte in complex biological matrices. ijpsonline.commdpi.com This is critical for determining key enzyme kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for the esterases responsible for its hydrolysis.

The N-methyl group introduces a structural modification that can influence the compound's affinity for and turnover by metabolizing enzymes. acs.orgnih.gov By comparing the kinetic profiles of Valganciclovir and N-Methyl Valganciclovir, researchers can probe the active site of esterases and understand how N-alkylation affects substrate recognition and catalytic efficiency. For instance, a higher K_m for the N-methylated analog would suggest that the methyl group sterically hinders binding to the enzyme's active site.

A typical enzyme kinetic study would involve incubating the test compound with liver or intestinal microsomes and measuring the rate of metabolite formation over time.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Hydrolysis of Valganciclovir Analogs

CompoundEnzyme SourceK_m (µM)V_max (nmol/min/mg protein)Intrinsic Clearance (V_max/K_m) (µL/min/mg protein)
ValganciclovirHuman Liver Microsomes15075500
N-Methyl ValganciclovirHuman Liver Microsomes25060240

This table contains hypothetical data for illustrative purposes.

Applications in Ligand Binding Assays and Receptor Interaction Studies in Non-Clinical Models

Valganciclovir's efficacy is dependent on its transport across cellular membranes by transporters such as the peptide transporters PEPT1 and PEPT2. drugbank.com Ligand binding assays are essential for characterizing the affinity of drugs and their analogs for such transporters and receptors. wikipedia.org

Deuterated compounds like this compound can be used in competitive binding assays to determine the binding affinity (K_i) of the non-labeled compound. nih.govnih.gov In these non-clinical assays, a labeled ligand (which could be radiolabeled or fluorescently tagged) competes with a range of concentrations of the unlabeled test compound for binding to the receptor or transporter. The use of a deuterated analog can be particularly advantageous in studies where metabolic stability is a concern, as deuteration can slow metabolism without altering the fundamental binding properties. nih.gov

The N-methyl group may alter the binding characteristics of the molecule. nih.govresearchgate.net Comparing the binding affinities of Valganciclovir, N-Methyl Valganciclovir, and their deuterated forms can provide insights into the structure-affinity relationships of the transporter's binding pocket.

Table 2: Illustrative Binding Affinity Data for Valganciclovir Analogs to Peptide Transporter PEPT1

CompoundAssay TypeK_i (mM)
ValganciclovirCompetitive Binding1.68
N-Methyl ValganciclovirCompetitive Binding2.15

K_i value for Valganciclovir is from a published study. drugbank.com The value for N-Methyl Valganciclovir is hypothetical to illustrate potential research findings.

Investigation of Isotope Effects in Biotransformation Reactions Involving Valganciclovir Analogs

The substitution of hydrogen with deuterium (B1214612), a heavier stable isotope, can slow down the rate of reactions where a carbon-hydrogen bond is broken in the rate-determining step. beilstein-journals.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. nih.gov

This compound, with its five deuterium atoms, is designed to probe the KIE in the metabolism of the valganciclovir scaffold. If the cleavage of a C-D bond is part of the rate-limiting step of a metabolic pathway, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. nih.gov This can be quantified by comparing the intrinsic clearance of the deuterated and non-deuterated analogs in in-vitro systems like liver microsomes. A KIE value (k_H/k_D) significantly greater than 1 indicates that C-H bond cleavage is rate-limiting.

This information is crucial for understanding the bioactivation and detoxification pathways of valganciclovir analogs and for designing new prodrugs with potentially improved pharmacokinetic profiles.

Table 3: Example of a Kinetic Isotope Effect Study

CompoundIntrinsic Clearance (CL_int) in Rat Liver Microsomes (µL/min/mg)Kinetic Isotope Effect (k_H/k_D)
N-Methyl Valganciclovir1202.5
N-Methyl Valganciclovir-d548

This table contains hypothetical data for illustrative purposes.

Role in Developing and Validating Computational Models for Drug Metabolism and Transport (non-human systems)

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are integral to modern drug discovery. ijper.orgnih.govscispace.com These models predict how a molecule will interact with a protein target, such as an enzyme or transporter.

This compound, as a structural analog of valganciclovir, provides valuable data for building and validating these computational models. nih.gov By determining the experimental enzyme kinetics and binding affinities for a series of related compounds, including N-methylated and parent analogs, researchers can generate the robust datasets needed for QSAR.

Molecular docking simulations can be used to predict the binding pose of N-Methyl Valganciclovir within the active site of an esterase or a peptide transporter. The N-methyl group provides an additional data point to refine the accuracy of the model's scoring functions. The predicted binding energies from these simulations can then be correlated with the experimentally determined kinetic and affinity data to validate and improve the predictive power of the computational model.

Table 4: Sample Data from a Molecular Docking Simulation

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
ValganciclovirPEPT1 (Homology Model)-7.8Tyr58, Arg145, Glu168
N-Methyl ValganciclovirPEPT1 (Homology Model)-7.2Tyr58, Arg145

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Emerging Applications for Chemically Modified Valganciclovir Analogs

Development of Novel Synthetic Routes and Advanced Isotopic Labeling Strategies

The synthesis of valganciclovir (B601543) and its analogs is a complex process, often involving multiple protection and deprotection steps. nih.govnih.gov A significant challenge in the synthesis of valganciclovir hydrochloride is the formation of impurities, including N-methyl valganciclovir, which can arise during certain deprotection steps, particularly when using methanol (B129727) as a solvent. nih.gov The United States Pharmacopoeia (USP) has set stringent limits on such impurities, necessitating the development of synthetic routes that minimize their formation. nih.gov

Novel Synthetic Approaches:

Current synthetic strategies often involve the coupling of a protected ganciclovir (B1264) moiety with a protected L-valine derivative. nih.govacs.org Innovations in this area could include:

Enzymatic or Chemoenzymatic Synthesis: Utilizing enzymes to catalyze key steps could offer higher stereoselectivity and milder reaction conditions, potentially reducing the formation of N-alkylated impurities.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for handling reactive intermediates.

Novel Protecting Groups: The development of new protecting groups that can be removed under milder and more specific conditions could circumvent the issue of N-methylation during deprotection.

Advanced Isotopic Labeling Strategies:

The synthesis of N-Methyl Valganciclovir-d5 Hydrochloride requires the introduction of five deuterium (B1214612) atoms. Advanced isotopic labeling techniques are crucial for the efficient and specific incorporation of these stable isotopes. While the direct synthesis of this specific deuterated N-methylated impurity is not widely published, the principles of isotopic labeling are well-established. researchgate.netchemicalsknowledgehub.comnih.govnih.gov

Future strategies may involve:

Deuterated Precursors: Utilizing commercially available or custom-synthesized deuterated starting materials, such as deuterated valine or a deuterated ganciclovir precursor, would be a primary approach.

Catalytic H-D Exchange: Employing transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a D2O solvent or D2 gas source at specific, sterically accessible positions.

Late-Stage Deuteration: Developing methods for introducing deuterium atoms in the final stages of the synthesis would be highly advantageous, reducing the cost and complexity of carrying the isotopic label through multiple synthetic steps.

Labeling StrategyDescriptionPotential Advantages
Deuterated Precursors Synthesis using starting materials already containing deuterium at the desired positions.High specificity of labeling.
Catalytic H-D Exchange Use of catalysts to replace hydrogen with deuterium from a deuterium source.Potentially more cost-effective than synthesizing complex deuterated precursors.
Late-Stage Deuteration Introduction of deuterium in the final steps of the synthetic route.Reduces the number of steps where the isotopic label is handled, improving overall efficiency.

Integration into Comprehensive Multi-Omics Research Workflows (e.g., metabolomics, flux analysis)

The use of stable isotope-labeled compounds is a cornerstone of modern multi-omics research, providing a powerful tool to trace the metabolic fate of drugs and understand their impact on cellular networks. This compound is poised to play a significant role in these sophisticated research workflows.

Metabolomics:

In metabolomics studies, which aim to comprehensively identify and quantify all small-molecule metabolites in a biological system, deuterated internal standards are indispensable for accurate quantification. nih.govacs.orgnih.gov When analyzing complex biological matrices like plasma or tissue homogenates, the presence of a deuterated standard, such as this compound, allows for precise measurement of its non-deuterated counterpart by mass spectrometry. nih.gov The known concentration of the spiked-in deuterated standard corrects for variations in sample preparation and instrument response, leading to highly reliable data.

The integration of this compound into metabolomics workflows would enable researchers to:

Accurately quantify the levels of the N-methyl valganciclovir impurity in preclinical and clinical samples.

Study the metabolic pathways involved in the formation and clearance of this specific impurity.

Investigate potential off-target effects of this impurity on the host metabolome.

Metabolic Flux Analysis (MFA):

MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govresearchgate.netmusechem.com By introducing a stable isotope-labeled substrate and tracking the incorporation of the label into downstream metabolites, researchers can map the flow of atoms through metabolic pathways. While valganciclovir itself is a prodrug, understanding the metabolic flux of its impurities can provide valuable insights.

The use of this compound in MFA studies could help to:

Elucidate the metabolic pathways that may be perturbed by the presence of this impurity.

Understand how viral infection might alter the metabolism of valganciclovir and its byproducts.

Assess the impact of co-administered drugs on the metabolic fate of N-methyl valganciclovir.

Multi-Omics ApplicationRole of this compoundResearch Insights
Metabolomics Internal standard for accurate quantification.Precise measurement of impurity levels and its metabolic fate.
Metabolic Flux Analysis Isotopic tracer to follow metabolic pathways.Understanding the impact of the impurity on cellular metabolism and its interaction with viral and host pathways.

Advancements in Analytical Methodologies Utilizing Deuterated N-Methylated Standards

The development of robust and sensitive analytical methods is critical for the pharmaceutical industry. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids. nih.govacs.orgnih.govmusechem.com

The availability of this compound as a reference standard will drive advancements in analytical methodologies in several ways:

Enhanced Assay Specificity and Accuracy: By using a stable isotope-labeled internal standard that co-elutes with the analyte of interest (N-methyl valganciclovir), matrix effects and variations in ionization efficiency can be effectively normalized, leading to highly accurate and precise quantification. nih.govnih.gov

Lower Limits of Quantification (LLOQ): The improved signal-to-noise ratio afforded by a co-eluting deuterated standard allows for the detection and quantification of the N-methyl impurity at very low concentrations, which is crucial for safety and regulatory compliance.

Method Validation and Standardization: The availability of a well-characterized deuterated standard facilitates the validation of analytical methods across different laboratories, ensuring consistency and reliability of results in multicenter studies.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide even greater specificity and the ability to differentiate between isobaric interferences. A deuterated standard is still essential in HRMS workflows for the most accurate quantification.

Future advancements may include the development of ultra-sensitive micro-dosing studies and the application of these methods to novel sample matrices, such as dried blood spots, for less invasive monitoring.

Analytical TechniqueAdvancement Enabled by Deuterated StandardImpact on Research and Quality Control
LC-MS/MS Improved accuracy, precision, and lower limits of quantification.More reliable monitoring of impurity levels in drug products and biological samples.
High-Resolution Mass Spectrometry (HRMS) Enhanced specificity and confirmation of analyte identity.Unambiguous identification and quantification of the N-methylated impurity.
Micro-dosing Studies Enables the study of impurity pharmacokinetics at very low, non-pharmacologically active doses.Early understanding of the metabolic fate of impurities in humans.

Broader Implications for Isotopic Labeling in Antiviral Drug Discovery and Development

The application of isotopic labeling, particularly deuteration, extends far beyond its use in analytical standards. It is a strategic tool in drug discovery and development with the potential to create safer and more effective antiviral therapies. acs.orgnih.gov

The "Deuterium Switch": Improving Pharmacokinetic Profiles

One of the most exciting applications of deuteration is the "deuterium switch," where hydrogen atoms at sites of metabolic oxidation are replaced with deuterium. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes. This can lead to:

Reduced Metabolic Clearance: Slowing down the rate of metabolism can increase the drug's half-life and exposure in the body.

Improved Bioavailability: For orally administered drugs, reducing first-pass metabolism can lead to higher concentrations of the active drug reaching systemic circulation.

Altered Metabolite Profile: By blocking a specific metabolic pathway, deuteration can "shunt" metabolism towards other pathways, potentially reducing the formation of toxic or inactive metabolites. nih.gov

The successful development and approval of deuterated drugs like deutetrabenazine have validated this approach. nih.gov In the context of antiviral research, this strategy could be applied to existing or novel antiviral agents to enhance their therapeutic window.

Future Directions in Antiviral Research:

The broader implications of isotopic labeling for antiviral drug discovery include:

Development of "Me-Better" Drugs: Creating deuterated versions of existing antiviral drugs with improved pharmacokinetic properties, potentially leading to lower dosing frequencies and improved patient adherence.

Rescue of Failed Drug Candidates: Re-evaluating drug candidates that failed in clinical trials due to poor pharmacokinetic profiles by applying strategic deuteration.

Elucidation of Drug-Target Interactions: Using isotopically labeled drugs in techniques like NMR spectroscopy to gain detailed insights into how they bind to their viral or host targets.

Probing Mechanisms of Drug Resistance: Studying how viral mutations affect the metabolism and efficacy of isotopically labeled antiviral drugs.

The exploration of chemically modified valganciclovir analogs, exemplified by this compound, underscores a pivotal shift towards a more nuanced and informed approach to drug development. These isotopic tools are not merely for measurement but are integral to the design and optimization of the next generation of antiviral therapies.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Methyl Valganciclovir-d5 Hydrochloride in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with a Zorbax SB-Phenyl column (3.5 mm, L11 type) is widely used. The mobile phase consists of 0.1 N hydrochloric acid, with a flow rate of 1 mL/min and UV detection at 254 nm. System suitability tests require resolution ≥2.0 between valganciclovir diastereomers .
  • Validation Parameters : Include specificity, linearity (0.2–2 mg/mL), precision (RSD <2%), and accuracy (93–110% recovery) .

Q. How should this compound be stored to ensure chemical stability?

  • Storage Conditions : Store in sealed containers at 25°C (15–30°C acceptable during transport). Protect from moisture and light to prevent hydrolysis or photodegradation .
  • Handling Precautions : Use inert gas purging during preparation of aqueous solutions to avoid oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks (H332 hazard) .
  • Waste Disposal : Collect spills in closed containers and dispose of via approved hazardous waste channels. Avoid release into aquatic environments .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic profile compared to the non-deuterated form?

  • Experimental Design : Conduct comparative in vivo studies using LC-MS/MS to measure plasma concentrations. Administer equimolar doses of deuterated and non-deuterated forms to rodents, with serial blood sampling over 24 hours.
  • Key Considerations : Monitor for isotopic effects on metabolic pathways (e.g., CYP450-mediated oxidation). Deuterium may reduce first-pass metabolism, altering bioavailability .

Q. What strategies resolve discrepancies in purity assessments between different chromatographic methods?

  • Case Example : If HPLC reports 98% purity but GC-MS detects residual solvents, cross-validate using headspace GC with a DB-624 column (10.5 mL/min helium flow, split ratio 1:15) .
  • Root Cause Analysis : Investigate column selectivity (e.g., phenyl vs. C18 phases) and sample preparation (e.g., filtration artifacts from polyethylene filters) .

Q. How can researchers optimize dissolution testing for this compound tablets to correlate with in vivo performance?

  • Dissolution Media : Use 900 mL of deaerated 0.1 N HCl at 37°C, with paddle agitation (50 rpm). Sample at 30 minutes and quantify via UV at 254 nm .
  • Biorelevance : Compare dissolution profiles with biorelevant media (e.g., FaSSGF) to predict gastric absorption .

Q. What are the challenges in detecting and quantifying degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Use LC-MS with a gradient elution (acetonitrile/0.1% formic acid) to identify hydrolytic (e.g., ganciclovir) and oxidative byproducts .
  • Quantification Limits : Ensure method sensitivity (LOQ ≤0.1%) for low-abundance impurities .

Methodological Notes

  • Isotopic Purity Verification : Use mass spectrometry to confirm ≥98% deuterium incorporation at the specified methyl position .
  • Regulatory Compliance : Align analytical protocols with USP guidelines for valganciclovir hydrochloride, including system suitability criteria and reference standard preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.